molecular formula C15H16BrFN2O B2999168 3-Bromo-N-[cyano(cyclohexyl)methyl]-4-fluorobenzamide CAS No. 1914762-05-2

3-Bromo-N-[cyano(cyclohexyl)methyl]-4-fluorobenzamide

Cat. No.: B2999168
CAS No.: 1914762-05-2
M. Wt: 339.208
InChI Key: NBFMQVFYRXPTOL-UHFFFAOYSA-N
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Description

3-Bromo-N-[cyano(cyclohexyl)methyl]-4-fluorobenzamide is an organic compound characterized by the presence of bromine, cyano, cyclohexyl, and fluorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-[cyano(cyclohexyl)methyl]-4-fluorobenzamide typically involves multiple steps. One common method includes the following steps:

    Nitrile Formation: The addition of a cyano group to the cyclohexylmethyl group.

    Amidation: The formation of the amide bond between the cyano(cyclohexyl)methyl group and the 4-fluorobenzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-[cyano(cyclohexyl)methyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Reduction Reactions: The cyano group can be reduced to an amine group.

    Oxidation Reactions: The cyclohexyl group can be oxidized to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction Reactions: Formation of amine derivatives.

    Oxidation Reactions: Formation of ketones or carboxylic acids.

Scientific Research Applications

3-Bromo-N-[cyano(cyclohexyl)methyl]-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-[cyano(cyclohexyl)methyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The bromine and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The fluorobenzamide moiety may interact with biological receptors or enzymes, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-cyclohexyl-4-fluorobenzamide
  • N-Cyclohexyl-3-bromo-4-fluorobenzamide

Uniqueness

3-Bromo-N-[cyano(cyclohexyl)methyl]-4-fluorobenzamide is unique due to the presence of the cyano group, which can significantly alter its chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-bromo-N-[cyano(cyclohexyl)methyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrFN2O/c16-12-8-11(6-7-13(12)17)15(20)19-14(9-18)10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFMQVFYRXPTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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